3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted at position 3 with a cyclopropyl group and a carbohydrazide moiety linked to a (1E)-1-(4-methoxyphenyl)ethylidene chain. The (E)-configuration of the imine bond is critical for its structural stability and biological interactions .
Properties
IUPAC Name |
5-cyclopropyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10(11-5-7-13(22-2)8-6-11)17-20-16(21)15-9-14(18-19-15)12-3-4-12/h5-9,12H,3-4H2,1-2H3,(H,18,19)(H,20,21)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXVTDMNXSYUMZ-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C2CC2)/C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural components, including a cyclopropyl group and a methoxyphenyl moiety, presents opportunities for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H18N4O2
- Molecular Weight : 298.34 g/mol
- IUPAC Name : 3-cyclopropyl-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
The compound's structure is pivotal in determining its biological activity. The presence of the methoxy group is believed to enhance lipophilicity and improve interactions with biological targets.
Biological Activities
Research has indicated that pyrazole derivatives, including 3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide, exhibit a variety of biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this pyrazole derivative possess significant antimicrobial properties. For instance, pyrazole derivatives have been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study : In one study, a series of substituted pyrazole derivatives were synthesized and tested for their antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. Among these, certain derivatives demonstrated potent activity comparable to standard antibiotics like streptomycin .
Anticancer Properties
Pyrazole derivatives are also being explored for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
- Research Findings : A review of pyrazole compounds indicated that they can inhibit important cancer-related targets such as BRAF(V600E) and EGFR, which are crucial in various cancer pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been documented, with some compounds showing significant inhibition of pro-inflammatory cytokines.
- Example : Compounds similar to 3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide have been reported to reduce levels of TNF-α and IL-6 in vitro, suggesting potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the chemical structure can significantly influence their efficacy and selectivity.
| Structural Feature | Effect on Activity |
|---|---|
| Cyclopropyl Group | Enhances binding affinity to biological targets |
| Methoxy Group | Increases lipophilicity and cellular uptake |
| Ethylidene Linkage | Critical for enzyme inhibition |
The mechanism through which 3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide exerts its effects likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in signaling pathways related to inflammation and cancer.
- Receptor Binding : Interaction with specific receptors could modulate cellular responses, leading to reduced proliferation or increased apoptosis in cancer cells.
Scientific Research Applications
Chemistry
Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including oxidation, reduction, and substitution reactions, allowing for the creation of more complex molecules.
Antimicrobial Properties : Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains, suggesting that 3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide could be investigated for similar properties .
Anticancer Potential : The unique structure of this compound may allow it to interact with specific biological targets, potentially leading to anticancer effects. Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Medicinal Chemistry
Therapeutic Agent Development : Given its structural characteristics, the compound is being explored as a potential therapeutic agent. Its reactivity could facilitate the development of new drugs targeting specific diseases, particularly in oncology and infectious diseases .
Industrial Applications
Catalyst in Chemical Processes : The compound may also find applications as a catalyst in industrial chemical processes. Its ability to facilitate reactions could lead to more efficient production methods for various chemicals and materials.
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial properties of pyrazole derivatives against Escherichia coli and Pseudomonas aeruginosa. Results indicated that certain modifications to the pyrazole structure enhanced antibacterial activity significantly .
Case Study 2: Anticancer Mechanisms
Research on structurally similar compounds demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. This suggests that 3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide may exhibit similar mechanisms worth investigating further .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogues and their substituent differences:
Key Observations :
- Cyclopropyl vs.
- Methoxy vs. Hydroxy/Thienyl : The 4-methoxyphenyl group in the target compound and SKi-178 enhances electron-donating effects, whereas hydroxy () or thienyl () groups alter solubility and hydrogen-bonding capacity .
- Enzyme Inhibition : SKi-178’s 3,4-dimethoxyphenyl substitution improves selectivity for sphingosine kinase 1 (SK1), demonstrating how substituent polarity and bulk influence target binding .
Computational and Docking Studies
- Binding Affinity Predictions : AutoDock Vina () could model the target compound’s interaction with SK1 or cancer targets, comparing favorably with SKi-178’s binding mode .
- DFT Analysis : Used in analogues (e.g., ) to correlate electronic properties with antifungal activity, applicable to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
